Suberoylbisphosphonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Diphosphonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
139339-85-8 |
|---|---|
Molecular Formula |
C8H16O8P2 |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
(8-oxo-8-phosphonooctanoyl)phosphonic acid |
InChI |
InChI=1S/C8H16O8P2/c9-7(17(11,12)13)5-3-1-2-4-6-8(10)18(14,15)16/h1-6H2,(H2,11,12,13)(H2,14,15,16) |
InChI Key |
RBVHWVVIUIZZTM-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)P(=O)(O)O)CCC(=O)P(=O)(O)O |
Canonical SMILES |
C(CCCC(=O)P(=O)(O)O)CCC(=O)P(=O)(O)O |
Other CAS No. |
139339-85-8 |
Synonyms |
suberoil suberoylbisphosphonic acid suberoylbisphosphonic acid, disodium salt SuBP |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for suberoylbisphosphonic acid, and how can researchers ensure reproducibility in its synthesis?
- Methodological Answer : The synthesis typically involves phosphorylation of suberic acid derivatives using phosphonic acid precursors under controlled anhydrous conditions. Key steps include reagent stoichiometry optimization (e.g., molar ratios of phosphorus sources) and purification via recrystallization or column chromatography. Reproducibility requires strict adherence to reaction parameters (temperature, solvent purity, inert atmosphere) and validation using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Structural confirmation : Use -NMR and -NMR to verify phosphonate group integration and backbone alignment.
- Purity assessment : Employ HPLC with UV detection (e.g., at 210 nm) and compare retention times against reference standards.
- Quantitative analysis : Titration methods (e.g., acid-base titration) or inductively coupled plasma mass spectrometry (ICP-MS) for phosphorus content validation.
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds.
Always cross-reference data with PubChem or NIST databases for spectral validation .
Q. How should researchers design initial bioactivity assays for this compound?
- Methodological Answer : Begin with in vitro enzymatic inhibition assays (e.g., alkaline phosphatase or HDAC inhibition) using dose-response curves to determine IC values. Include positive controls (e.g., zoledronic acid for bisphosphonate comparisons) and negative controls (vehicle-only treatments). Use standardized buffer systems (pH 7.4) and validate results with triplicate replicates. Statistical analysis should account for interplate variability using tools like ANOVA with post-hoc corrections .
Advanced Research Questions
Q. How should researchers address discrepancies in reported bioactivity data of this compound across different studies?
- Methodological Answer : Investigate potential sources of variability:
- Experimental design : Compare assay conditions (e.g., cell lines, enzyme isoforms, incubation times). For example, HDAC inhibition may vary between recombinant vs. native enzyme preparations.
- Sample heterogeneity : Assess batch-to-batch purity differences using HPLC and elemental analysis.
- Data normalization : Ensure activity metrics (e.g., % inhibition) are normalized to internal controls.
- Validation : Replicate conflicting experiments under harmonized protocols and apply meta-analysis frameworks (e.g., random-effects models) to quantify heterogeneity .
Q. What strategies can optimize the stability of this compound in aqueous solutions for long-term pharmacological studies?
- Methodological Answer :
- pH optimization : Conduct stability studies across pH ranges (4–9) to identify degradation thresholds. Use phosphate or citrate buffers for pH control.
- Chelation mitigation : Add EDTA (0.1–1 mM) to prevent metal-catalyzed hydrolysis.
- Lyophilization : Test freeze-dried formulations reconstituted in sterile water for injections.
- Analytical monitoring : Track degradation products via liquid chromatography-mass spectrometry (LC-MS) and quantify half-life using Arrhenius kinetics under accelerated storage conditions (40°C/75% RH) .
Q. How can researchers resolve contradictory findings in the molecular docking simulations of this compound with target enzymes?
- Methodological Answer :
- Force field selection : Compare results across multiple docking algorithms (e.g., AutoDock Vina vs. Schrödinger Glide) to assess parameter sensitivity.
- Crystallographic validation : Align docking poses with X-ray structures of enzyme-ligand complexes (if available) from the Protein Data Bank (PDB).
- Solvation effects : Include explicit water molecules or implicit solvation models (e.g., Poisson-Boltzmann) in simulations.
- Statistical rigor : Apply consensus scoring methods and report energy ranges (ΔG ± SEM) across 10+ docking runs .
Data Reporting and Ethical Considerations
Q. What are the critical data elements to report when publishing studies on this compound to ensure reproducibility?
- Methodological Answer : Include:
- Synthetic protocols : Exact reagent grades, reaction times, and purification yields.
- Analytical parameters : NMR spectrometer frequencies, HPLC column specifications, and mobile phase compositions.
- Bioassay details : Cell passage numbers, enzyme lot numbers, and statistical software versions (e.g., GraphPad Prism 10.1).
- Raw data access : Deposit spectral files, crystal structures, and dose-response curves in repositories like Zenodo or Figshare.
Follow the Beilstein Journal’s guidelines for experimental section structuring and supplementary data curation .
Q. How should researchers ethically manage conflicting interests in studies involving this compound’s therapeutic potential?
- Methodological Answer :
- Disclosure : Declare all funding sources (e.g., industry partnerships) in the manuscript’s acknowledgments section.
- Blinding : Use double-blinded protocols in animal or clinical trials to minimize bias.
- Peer review : Engage interdisciplinary reviewers (e.g., medicinal chemists, pharmacologists) to critique methodological rigor.
- Replication partnerships : Collaborate with independent labs to validate high-stakes findings pre-publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
